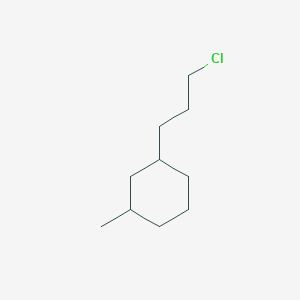![molecular formula C11H12N2O2 B13198515 [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form an intermediate, which is then cyclized in the presence of a base to yield the oxazole ring. The final step involves the reduction of the intermediate to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group, which is essential for the formation of the aminophenyl group in the final compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heterocyclic Compounds: The oxazole ring in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: The aminophenyl group in the compound can be modified to develop new pharmaceutical agents with potential therapeutic applications.
Industry:
Polymer Chemistry: The compound can be used as a monomer in the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Aminobenzyl alcohol: Similar in structure but lacks the oxazole ring.
2-(4-Aminophenyl)ethanol: Similar in structure but has an ethyl group instead of the oxazole ring.
4-Aminophenylacetic acid: Precursor in the synthesis of the target compound.
Uniqueness: The presence of the oxazole ring in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
[2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3 |
Clave InChI |
QOKXWXOJQUZYCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C2=CC=C(C=C2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)
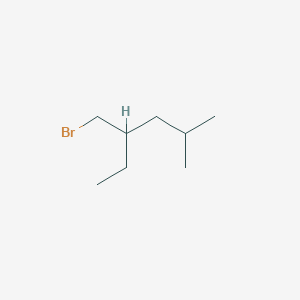

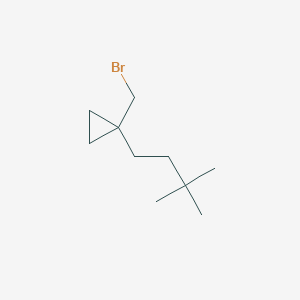
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
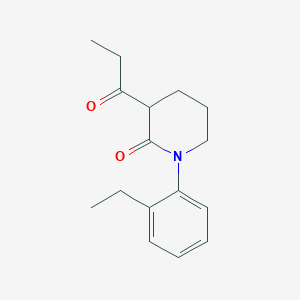
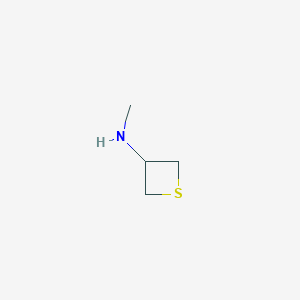
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)

![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
